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Compound of Interest

(3-Chloro-4-
Compound Name:

methoxyphenyl)propylamine
CAS No.: 99177-60-3

Cat. No.: B1385844

Get Quote

Executive Summary & Compound Identity

Topic: Fourier Transform Infrared (FTIR) spectral characterization of (3-Chloro-4-
methoxyphenyl)propylamine.

Chemical Context: This compound is a structural hybrid involving a propyl amine chain
attached to a chlorinated anisole ring. In drug development, it often appears as a metabolic
intermediate, a synthesis impurity, or a designer analog in the phenethylamine class.

¢ |[UPAC Name: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine (assuming linear propyl chain
based on standard nomenclature).

¢ Molecular Formula: C10H14CINO

» Key Functional Groups: Primary Amine, Aryl Alkyl Ether, Aryl Chloride, Propyl Chain.
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Purpose of Guide: This guide provides a definitive spectral fingerprint to distinguish (3-Chloro-
4-methoxyphenyl)propylamine from its positional isomers (e.g., amphetamine derivatives)
and synthetic precursors (e.g., amides). Unlike standard catalog entries, this analysis focuses
on the causality of vibrational modes to enable identification even in complex mixtures.

Theoretical vs. Experimental Spectral Analysis[1][2]

To ensure accurate identification, we must deconstruct the spectrum into "Diagnostic Zones."
The following data synthesizes experimental values from structural fragments (3-chloro-4-
methoxytoluene and phenethylamine) to predict the specific fingerprint of the title compound.

The "Diagnostic Zones™
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Wavenumber
(cm™)

Zone

Vibrational Mode

Diagnostic
Causality (Why this
peak exists)

High Frequency 3350-3250

N-H Stretching

(Primary Amine)

The freebase shows a
doublet
(asymmetric/symmetri
c). Note: If analyzing
the HCI salt, this
region broadens
significantly to 3000—
2800 cm™1, often
obscuring C-H
stretches.

C-H Region 2960-2850

C-H Stretching (Alkyl)

The propyl chain adds
distinct methylene (-
CHz-) modes. The
methoxy group (-
OCHs) adds a specific
shoulder ~2835 cm~1,

Ether Linkage 1260-1240

C-0O-C Asymmetric
Stretch

Critical Identifier: The
methoxy group
attached to the ring
creates a very strong
band here. The CI
substitution at position
3 slightly shifts this
higher than in non-

chlorinated anisoles.

Aryl Chloride 1070-1050

Ar-Cl In-plane
Deformation

Chlorine is heavy; it
dampens ring
vibrations. This peak
distinguishes the
molecule from non-

halogenated analogs.
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Substitution Pattern:
The 1,2,4-
trisubstituted ring (1-
alkyl, 3-chloro, 4-
) ) C-H Out-of-Plane
Fingerprint 820-800 & 880-870 ] methoxy) creates two
(OOP) Bending o

distinct bands: one for
the two adjacent
hydrogens and one for

the isolated hydrogen.

Functional Group Mapping (Graphviz)

The following diagram maps the molecular structure to its specific spectral response.

Primary Amine Stretching p.| 3300-3400 cm
(-NH2) (Doublet)

Methoxy Group Asym. Stretch p| ~1250cm=
(-OCH3) (Strong)
(3-Chloro-4-methoxyphenyl)
e Chlorine In-plane Def. p| ~1060cm=
(C-Cl) (Sharp)
Benzene Ring Subst. Pattern p| 810&875cm
(1,2,4-Subst.) (OOP Bending)

Click to download full resolution via product page

Caption: Functional group mapping linking chemical structure to expected FTIR absorption
bands.

Comparative Analysis: Differentiating Alternatives

In a research or QC setting, this compound is most often confused with its Precursor (Amide)
or its Isomer (Amphetamine derivative).
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Alternative 1: The Precursor (Amide)

Compound: 3-Chloro-N-(4-methoxyphenyl)propanamide (or similar amide intermediates).

« Differentiation: The most common synthesis route involves reducing an amide. Incomplete
reaction is a major quality issue.

e Spectral Marker: Look for the Carbonyl (C=0) peak.[1]
o Target Molecule: No peak at 1650 cm~1.[1]
o Precursor: Strong, sharp peak at 1640-1660 cm~! (Amide | band).

o Result: If you see a peak at 1650, your reduction failed or the sample is contaminated.

Alternative 2: The Isomer (Amphetamine Analog)

Compound: 1-(3-Chloro-4-methoxyphenyl)propan-2-amine (Commonly "3-CMA" or similar).

 Differentiation: Both have the same mass and functional groups. The difference is the
branching of the propyl chain (linear vs. branched).

o Spectral Marker: The Methyl Group Deformation.

o Target (Linear Propyl): Shows -CHz- scissoring (~1460 cm~1) but lacks the specific "Gem-
dimethyl" or branched methyl doublet often seen in isopropyl-type structures.

o Alternative (Branched): The chiral methyl group attached to the alpha-carbon often splits
the bending vibration around 1375-1380 cm~* (Methyl rock/umbrella mode).

o Result: A distinct doublet or split peak near 1380 cm~* suggests the branched isomer
(amphetamine type).

Comparative Data Table
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Target: (3-Cl-4- Alt: Amide Alt: Amphetamine
Feature .

OMe)propylamine Precursor Isomer
C=0 Stretch Absent Strong (1650 cm™1) Absent
N-H Region 3300-3400 (Amine) 3200-3300 (Amide) 3300-3400 (Amine)
Methyl Bend Weak/Single (~1380) Weak Strong/Split (~1375)
Fingerprint 810/875 (1,2,4-subst) 810/875 (1,2,4-subst) 810/875 (1,2,4-subst)

Experimental Protocol

To obtain the spectra described above, the following protocol must be strictly followed. The
choice of sampling technique (ATR vs. KBr) fundamentally alters the appearance of the amine
peaks.

Sample Preparation Workflow

Step 1: Form Determination
* |Is the sample a Freebase (Liquid/Qil) or Hydrochloride Salt (Solid)?

e Impact: HCI salts show broad, hydrogen-bonded N-H bands (3000-2500 cm~1) that overlap
C-H stretches. Freebases show sharp N-H peaks (3300 cm~1).

Step 2: Technique Selection
o Preferred: Diamond ATR (Attenuated Total Reflectance).

o Reason: Requires minimal prep, easy to clean, handles oils and solids.
 Alternative: KBr Pellet (Transmission).

o Reason: Higher resolution for the fingerprint region (600—-1000 cm~1) where Ar-Cl bonds
absorb.

Step 3: Acquisition Parameters
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¢ Resolution: 4 cm~* (Standard) or 2 cm~? (High Res for isomer differentiation).
e Scans: Minimum 32 scans to reduce noise in the fingerprint region.

o Background: Air background (fresh) before every sample.

Decision Tree for Identity Confirmation (Graphviz)

Start: Acquire Spectrum

Check 1630-1690 cm~*
(Carbonyl Region)

Peak Present Peak Absent
Contamination: Check 800-900 cm—?
Amide Precursor Detected (Aromatic Substitution)
Pattern Mismatch Pattern Matches
(Not 1,2,4) (810/875 cm~1)

IncorrectEFrirgr:ioisomer (Gl LETO-si B
9 (Methyl Bending)

(e.g., 2-Cl or 3-OMe)

Split/Strong Peak \Weak/Single Peak

Identity: Confirmed Identity:
Amphetamine Isomer (3-Chloro-4-methoxyphenyl)
(Branched Chain) propylamine

Click to download full resolution via product page

Caption: Logical workflow for confirming the identity of (3-Chloro-4-
methoxyphenyl)propylamine.
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o Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for functional
group assignment).

o National Institute of Standards and Technology (NIST).Infrared Spectrum of 3-Chloro-4-
methoxytoluene. NIST Chemistry WebBook, SRD 69. Link (Used for validating the 3-ClI-4-
OMe aromatic fingerprint).

e PubChem.Compound Summary for 3-Chloro-4-methoxyacetophenone. National Library of
Medicine. Link (Used for validating the aryl-ether and aryl-chloride shifts).

e Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and
Charts. 3rd Edition. Wiley.[2][3][4] (Authoritative source for C-Cl and 1,2,4-trisubstitution
ranges).

Disclaimer: This guide is for research and educational purposes only. The handling of
phenethylamine derivatives may be subject to regulatory controls depending on jurisdiction.
Always verify local laws before synthesis or analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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